molecular formula C6H11NO4 B3080483 (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid CAS No. 1085528-19-3

(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid

Cat. No.: B3080483
CAS No.: 1085528-19-3
M. Wt: 161.16
InChI Key: LMUVIOBZBRHXMY-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group, a methyl group, and an amino group attached to the second carbon of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid typically involves the esterification of the corresponding amino acid One common method is the reaction of (S)-alanine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its methoxycarbonyl group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Alanine: A simple amino acid with a similar backbone but lacking the methoxycarbonyl group.

    (S)-2-Aminopropanoic acid: Similar structure but without the methoxycarbonyl and methyl groups.

Uniqueness

(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid is unique due to the presence of both the methoxycarbonyl and methyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its utility in synthetic chemistry and its potential biological activity.

Properties

IUPAC Name

(2S)-2-[methoxycarbonyl(methyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-4(5(8)9)7(2)6(10)11-3/h4H,1-3H3,(H,8,9)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUVIOBZBRHXMY-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid
Reactant of Route 6
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.